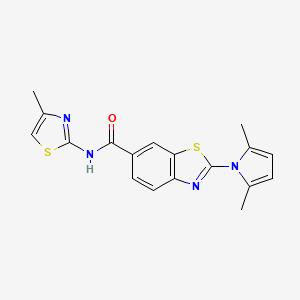

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

This compound features a benzothiazole core substituted at position 6 with a carboxamide group linked to a 4-methylthiazole moiety. Additionally, the benzothiazole is functionalized at position 2 with a 2,5-dimethylpyrrole ring.

Properties

Molecular Formula |

C18H16N4OS2 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C18H16N4OS2/c1-10-9-24-17(19-10)21-16(23)13-6-7-14-15(8-13)25-18(20-14)22-11(2)4-5-12(22)3/h4-9H,1-3H3,(H,19,21,23) |

InChI Key |

QDBXCOAZMWOMLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=NC(=CS4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrrole, thiazole, and benzothiazole derivatives. These components are then coupled through various organic reactions, including condensation and cyclization reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant anticancer properties. A study highlighted that benzothiazole derivatives showed promising activity against various cancer cell lines, suggesting that the incorporation of thiazole and pyrrole moieties could enhance this effect. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth factors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that certain benzothiazole derivatives possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is believed to be crucial for this activity, as it enhances lipophilicity and facilitates membrane penetration .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that related benzothiazole derivatives can significantly reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines. This suggests that the target compound could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A notable study evaluated the anticancer properties of various benzothiazole derivatives, including the target compound. In vitro assays demonstrated that it inhibited cell proliferation in pancreatic cancer cell lines with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

In a separate investigation, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog Analysis

The table below highlights key structural analogs and their differences:

Key Structural and Functional Differences

- Benzothiazole vs. Benzothiazine : The target compound’s benzothiazole core (aromatic, planar) may enhance DNA intercalation or protein binding compared to the partially saturated benzothiazine in Compound 796056-06-9, which could reduce aromatic interactions .

- Thiazole vs. Thiadiazole : The 4-methylthiazole in the target compound likely improves solubility and metabolic stability over the thiadiazole in 796056-06-9, as thiadiazoles are more prone to enzymatic oxidation .

- Carboxamide Linkage vs. Hydrazide : The carboxamide group in the target compound may offer superior hydrolytic stability compared to the hydrazide derivatives in , which are susceptible to cleavage under acidic conditions .

Molecular Docking and Binding Interactions

While explicit docking data for the target compound is unavailable, analogs with pyrrole and thiazole moieties (e.g., 733031-25-9) suggest interactions with kinase ATP-binding pockets via:

- Aromatic stacking between benzothiazole and hydrophobic residues.

- Hydrogen bonding via the carboxamide group and thiazole nitrogen .

Research Findings and Implications

- Synthetic Challenges : The target compound’s multi-heterocyclic structure requires precise coupling steps, as seen in related syntheses using HBTU/DIPEA .

- Activity Predictions : Compared to hydrazide derivatives (5a–n), the carboxamide-thiazole linkage in the target compound may confer higher target selectivity due to reduced off-target interactions .

- Physicochemical Properties : The methyl groups on the pyrrole and thiazole likely increase logP, suggesting moderate blood-brain barrier penetration but necessitating formulation optimization for solubility .

Biological Activity

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into three key components:

- Pyrrole Ring : Contributes to the compound's reactivity and biological activity.

- Thiazole Ring : Often associated with antimicrobial properties.

- Benzothiazole Moiety : Known for various biological activities including anticancer effects.

The molecular formula is , and it features a complex arrangement that may enhance its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that compounds containing benzothiazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, benzothiazoles have been shown to possess fumigant activity against various pathogens such as Sclerotinia sclerotiorum and Ditylenchus destructor . The specific compound under review is hypothesized to exhibit similar activities due to its structural components.

Anticancer Potential

Research into benzothiazole derivatives has revealed their potential as anticancer agents . For example, compounds analogous to the one have demonstrated selective cytotoxicity against various tumor cell lines, including breast and colon cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Many thiazole and benzothiazole derivatives inhibit specific enzymes involved in cancer cell proliferation.

- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to cell cycle arrest .

- Induction of Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives showed that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Study 2: Anticancer Activity

Another investigation focused on a related benzothiazole derivative demonstrated significant growth inhibition in human-derived cancer cell lines with IC50 values in the low micromolar range. The study highlighted the role of metabolic activation in enhancing cytotoxicity .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

- Methodology : The compound is synthesized via multi-step heterocyclic coupling. Key steps include:

Benzothiazole core formation : Condensation of substituted anilines with carbon disulfide in the presence of iodine or FeCl₃ to form the 1,3-benzothiazole scaffold .

Pyrrole and thiazole coupling : Nucleophilic substitution or copper-catalyzed cross-coupling reactions to attach the 2,5-dimethylpyrrole and 4-methylthiazole moieties. Solvents like DMF or ethanol are used with bases (K₂CO₃) and catalysts (e.g., CuI) .

Carboxamide linkage : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) followed by amidation with the thiazole-amine derivative .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) significantly impact yield. For example, DMF at 80°C improves solubility of intermediates .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Core formation | I₂, CS₂, 110°C | 60-75% |

| Coupling | CuI, DMF, 80°C | 45-65% |

| Amidation | EDCl, HOBt, RT | 70-85% |

Q. How is the structural characterization of this compound performed?

- Multi-technique validation :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrrole methyl groups at δ 2.1–2.3 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) validate the carboxamide linkage .

- X-ray crystallography : Resolves dihedral angles between aromatic systems (e.g., benzothiazole-thiazole angle: ~6.5–34.0°) and π-π stacking interactions (centroid distances: ~3.7 Å) .

- Purity assessment : Elemental analysis (C, H, N, S) with <0.3% deviation from calculated values ensures minimal impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction path search : Quantum chemical calculations (DFT or TD-DFT) model transition states to predict favorable reaction pathways. For example, calculating activation energies for amidation steps identifies optimal leaving groups .

- Docking studies : Molecular dynamics simulations assess binding affinities to biological targets (e.g., enzymes). The compound’s thiazole and pyrrole groups show strong interactions with hydrophobic pockets in proteases .

- Machine learning : Training models on reaction databases (e.g., Reaxys) predicts solvent-catalyst combinations for higher yields .

Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?

- Case example : Discrepancies in NMR chemical shifts may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Solutions include:

Standardized protocols : Use deuterated DMSO for consistent hydrogen bonding effects .

2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms proton-proton proximities .

- Bioactivity conflicts : Differences in IC₅₀ values (e.g., enzyme inhibition) may stem from assay conditions (pH, temperature). Validate using orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies improve bioactivity through targeted structural modifications?

- Functional group tuning :

- Pyrrole substitution : Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances electrophilicity and target binding .

- Thiazole optimization : Replacing 4-methyl with bulkier groups (e.g., 4-fluorophenyl) improves steric hindrance and metabolic stability .

- Hybrid analogs : Conjugating with triazole or oxadiazole moieties increases π-π stacking and hydrogen bonding potential .

Methodological Notes

- Contradictory data : Cross-validate spectral results with X-ray crystallography to resolve ambiguities in substituent orientation .

- Advanced synthesis : Use flow chemistry for hazardous steps (e.g., iodination) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.